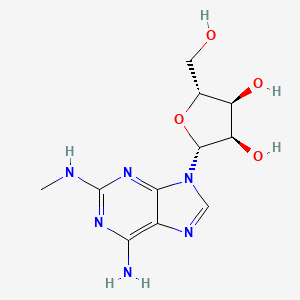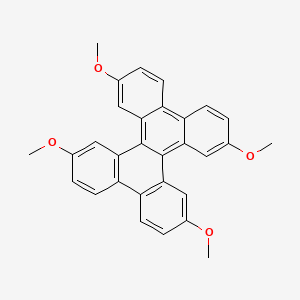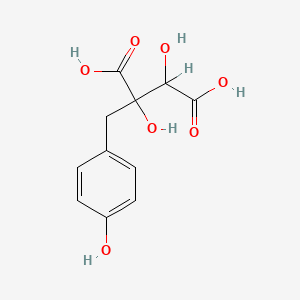
Piscidic acid
Overview
Description
Piscidic acid, also known as (4-hydroxybenzyl)tartaric acid, is a hydroxycinnamic acid ester. It is a naturally occurring compound found in various plant species, particularly in the prickly pear (Opuntia ficus-indica). This compound is known for its antioxidant properties and has been studied for its potential health benefits.
Mechanism of Action
Target of Action
Piscidic acid, a compound derived from Cimicifuga racemosa , has been found to have in vitro estrogen activity . It is also a component of AquaCacteen elixir from organic cactus, where it acts as an iron chelator , binding free Fe2+/Fe3+ ions .
Mode of Action
This compound interacts with its targets in several ways. It has been found to inhibit 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase) , an enzyme that plays a crucial role in cholesterol synthesis . Additionally, this compound can release phosphorus (P) from iron-associated form (Fe-P) in the soil by chelating Fe3+ .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to play a role in the uptake of phosphorus by roots of Cajanus cajan . This is particularly important in low-P Alfisols, where other crops cannot survive. This compound and its derivative secreted from the roots of pigeonpea can release P from Fe-P by chelating Fe3+ . This characteristic is attributed to this compound and its derivative .
Pharmacokinetics (ADME Properties)
It’s important to note that the absorption, distribution, metabolism, and excretion (adme) properties of a compound play a crucial role in its bioavailability .
Result of Action
This compound has been found to have several molecular and cellular effects. It has in vitro estrogen activity , which could have implications for hormonal regulation. It also acts as an iron chelator , which could have antioxidant effects . Furthermore, it has been found to inhibit HMG-CoA reductase, an enzyme crucial for cholesterol synthesis . This could potentially lower cholesterol levels, although more research is needed to confirm this.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the ability of this compound to release P from Fe-P by chelating Fe3+ is particularly useful in low-P Alfisols . .
Biochemical Analysis
Biochemical Properties
Piscidic acid is involved in several biochemical reactions, primarily due to its iron-chelating ability. It interacts with enzymes such as hydroxycinnamoyl-CoA:this compound hydroxycinnamoyltransferase, which catalyzes the formation of cimicifugic acids . This interaction is crucial for the biosynthesis of various phenolic compounds. This compound also exhibits antioxidant properties, protecting cells from oxidative stress by neutralizing free radicals .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its antioxidant properties help in reducing oxidative stress, thereby protecting cells from damage. This compound has been shown to modulate the expression of genes involved in antioxidant defense mechanisms, enhancing the cell’s ability to combat oxidative stress . Additionally, it affects cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to iron ions, forming stable complexes that prevent iron-catalyzed oxidative reactions . This chelation process inhibits the activity of iron-dependent enzymes, thereby reducing oxidative stress. This compound also activates antioxidant enzymes, enhancing the cell’s defense mechanisms against oxidative damage . Furthermore, it modulates gene expression by upregulating genes involved in antioxidant defense and downregulating pro-oxidant genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are influenced by various factors, including pH, temperature, and the presence of other biomolecules. This compound is relatively stable under physiological conditions, but it can degrade over time, leading to a reduction in its antioxidant properties . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing oxidative stress and enhancing antioxidant defense mechanisms .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits significant antioxidant properties, reducing oxidative stress and protecting cells from damage . At high doses, it can have toxic effects, leading to cellular damage and impaired function . Threshold effects have been observed, where the beneficial effects of this compound plateau at a certain dosage, beyond which adverse effects become prominent .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to phenolic compound biosynthesis. It interacts with enzymes such as hydroxycinnamoyl-CoA:this compound hydroxycinnamoyltransferase, which catalyzes the formation of cimicifugic acids . This interaction is crucial for the biosynthesis of various phenolic compounds, influencing the overall metabolic flux and metabolite levels . This compound also affects the levels of other metabolites, such as citric acid and malic acid, by modulating the activity of enzymes involved in their biosynthesis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in specific tissues, particularly those with high oxidative stress, where it exerts its antioxidant effects . Its distribution is influenced by factors such as tissue type, metabolic activity, and the presence of other biomolecules .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and biomolecules involved in antioxidant defense . This compound can also be found in other cellular compartments, such as the mitochondria and nucleus, where it exerts its effects on cellular metabolism and gene expression . Targeting signals and post-translational modifications play a role in directing this compound to specific compartments, enhancing its efficacy in reducing oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: Piscidic acid can be synthesized through the esterification of hydroxycinnamic acid with tartaric acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, this compound can be extracted from plant sources such as the prickly pear. The extraction process involves macerating the plant material in a solvent such as ethanol or methanol, followed by filtration and concentration of the extract. The crude extract is then subjected to purification processes such as liquid-liquid extraction, chromatography, and crystallization to isolate this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction of this compound can yield hydroxycinnamic acid derivatives.
Substitution: Substitution reactions involving this compound can occur at the hydroxyl group, leading to the formation of various esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for esterification and etherification reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxycinnamic acid derivatives.
Substitution: Various esters and ethers of this compound.
Scientific Research Applications
Chemistry: It is used as a precursor for the synthesis of other bioactive compounds.
Biology: Piscidic acid exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.
Medicine: Due to its antioxidant activity, this compound is being investigated for its potential therapeutic effects in conditions such as cardiovascular diseases and neurodegenerative disorders.
Industry: this compound is used in the food industry as a natural antioxidant to preserve the quality and shelf life of food products.
Comparison with Similar Compounds
Piscidic acid is structurally similar to other hydroxycinnamic acid esters such as fukinolic acid and cimicifugic acids. it is unique in its specific hydroxyl and benzyl substitutions, which contribute to its distinct antioxidant properties. Similar compounds include:
Fukinolic acid: Another hydroxycinnamic acid ester with similar antioxidant properties.
Cimicifugic acids: A group of hydroxycinnamic acid esters with varying biological activities.
Eucomic acid: A related compound with similar antioxidant activity.
This compound stands out due to its specific structural features and its presence in the prickly pear, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2,3-dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O7/c12-7-3-1-6(2-4-7)5-11(18,10(16)17)8(13)9(14)15/h1-4,8,12-13,18H,5H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUODPMGCCJSJRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(C(=O)O)O)(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276232, DTXSID90963695 | |
| Record name | Piscidein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (2R,3S)-Piscidic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030809 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
469-65-8, 35388-57-9 | |
| Record name | 2,3-Dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=469-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piscidic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piscidein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3S)-Piscidic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030809 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
186 - 187 °C | |
| Record name | (2R,3S)-Piscidic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030809 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is piscidic acid and where is it found?
A1: this compound, also known as (2R,3S)-2-(4′-hydroxybenzyl)-tartaric acid, is a phenolic carboxylic acid naturally occurring in several plant species. It was first isolated from the root bark of Piscidia erythrina (Jamaica dogwood) [], but has also been found in Cimicifuga racemosa (Black cohosh) [, ], Opuntia ficus-indica (Prickly pear) [, , , , , , , ], Sophora alopecuroides [, , ], and other plants.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C11H12O7, and its molecular weight is 256.21 g/mol.
Q3: How is this compound structurally characterized?
A3: The structure of this compound has been elucidated using various spectroscopic techniques including 1H NMR, 13C NMR, and mass spectrometry [, , ]. These methods provide detailed information about the compound's carbon skeleton, functional groups, and stereochemistry.
Q4: How does this compound contribute to a plant's phosphorus uptake?
A4: Studies suggest that this compound, particularly in pigeon pea (Cajanus cajan) roots, plays a role in enhancing phosphorus uptake from soils with low phosphorus availability. It achieves this by chelating Fe3+ ions, thereby releasing phosphorus from insoluble iron-bound phosphorus (Fe-P) complexes in the soil [, ].
Q5: Are there any synthetic routes to obtain this compound?
A5: Yes, besides being extracted from natural sources, this compound can be synthesized. Several total synthesis approaches have been reported, including the use of Sharpless catalytic asymmetric dihydroxylation of trisubstituted olefins [, ].
Q6: What is the stereochemistry of this compound?
A6: Naturally occurring this compound possesses a specific stereochemical configuration. It is the (2R,3S)-isomer of 2-(4′-hydroxybenzyl)-tartaric acid. The stereochemistry of this compound has been confirmed through correlation with other known compounds like hibiscus acid [].
Q7: Has this compound demonstrated any biological activities?
A7: While research on this compound is ongoing, it has shown promising results in several in vitro studies. Notably, it exhibits antioxidant activity [, , , , , ], suggesting potential benefits in combating oxidative stress. Additionally, some studies suggest it may have anti-inflammatory properties [, ].
Q8: What is the potential of this compound in food applications?
A8: this compound, being a natural antioxidant found in fruits like prickly pear, holds potential as a functional food ingredient. Studies exploring the bioaccessibility of this compound from prickly pear products suggest that it remains relatively stable during digestion and may offer health benefits [, ].
Q9: Are there any known methods for enhancing the extraction of this compound from plant sources?
A9: Yes, emerging technologies like high hydrostatic pressure (HHP) and ohmic heating (OH) have been investigated for their potential to improve the extraction yield of this compound and other bioactive compounds from plant materials like prickly pear peels [, ].
Q10: Has this compound been investigated for its potential in drug development?
A10: While not extensively explored, some studies have investigated this compound and its derivatives for potential pharmaceutical applications. For example, research has looked into its potential for hypercholesterolemia treatment, focusing on cholesterol permeability and HMG-CoA reductase inhibition [].
Q11: Are there any known analytical methods for detecting and quantifying this compound?
A11: Yes, this compound can be identified and quantified using techniques like High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as Diode Array Detector (DAD) and Mass Spectrometry (MS) [, , , , ]. These methods provide accurate measurements of this compound levels in plant extracts and formulated products.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


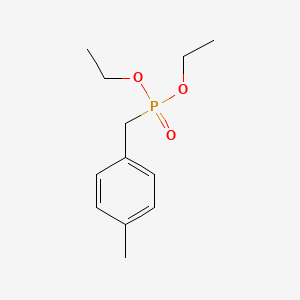
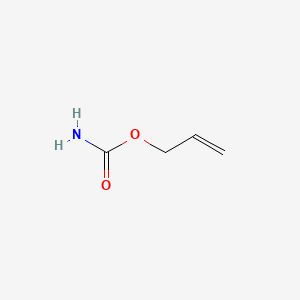
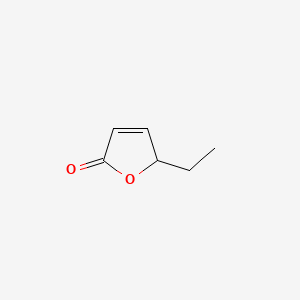
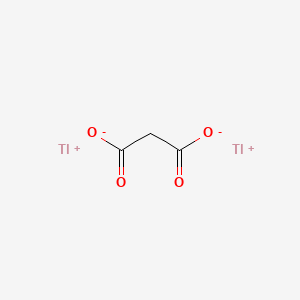
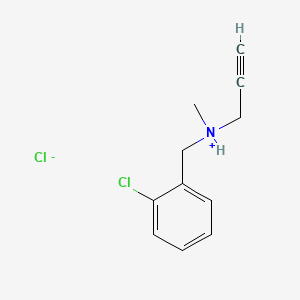
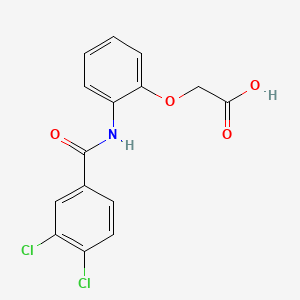
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1-pyridinyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B1213679.png)

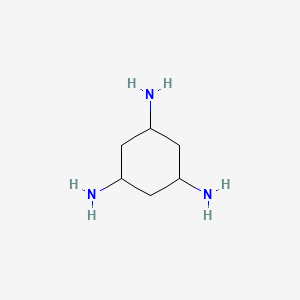
![5,11-dimethyl-2-[2-(1-piperidyl)ethyl]-6H-pyrido[4,3-b]carbazol-2-ium-9-ol](/img/structure/B1213685.png)

![4-tert-Butylcalix[8]arene](/img/structure/B1213687.png)
